molecular formula C12H14BNO4 B3021615 6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1313758-93-8

6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No. B3021615
CAS RN: 1313758-93-8
M. Wt: 247.06
InChI Key: XXJWDGQXUAQEKD-UHFFFAOYSA-N
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Description

6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione (MMPD) is a synthetic compound derived from the boron-containing dioxazaborocane family of molecules. It is a colorless, crystalline solid with a melting point of 158-160 °C. MMPD is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). It is a versatile compound with potential applications in organic synthesis, drug development, and materials science.

Scientific Research Applications

6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione has been investigated for a variety of scientific research applications. It has been used to study the structure and reactivity of boron-containing compounds, as well as the synthesis of new organoboron compounds. It has also been used as a catalyst in the synthesis of organic compounds, such as amino acids and peptides. Additionally, this compound has been used in the synthesis of polymers and in the development of new materials.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione is not well understood. It is believed that the compound undergoes a series of reactions, involving the formation of an intermediate boron-containing species. This species is then further converted into the desired product, which can be a variety of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound may have some effects on the body, such as the induction of apoptosis in certain cell types. Additionally, this compound has been shown to inhibit the growth of certain cancer cell lines.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione for laboratory experiments include its low cost and ease of synthesis. Additionally, it is relatively stable and can be stored for extended periods of time. The main limitation of using this compound is the lack of knowledge about its mechanism of action and potential side effects.

Future Directions

Future research on 6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione should focus on further elucidating its mechanism of action and potential side effects. Additionally, further studies should be conducted to investigate its potential applications, such as in drug development and materials science. Additionally, further research should be conducted to explore the potential of this compound as a catalyst in organic synthesis. Finally, further research should be conducted to investigate the potential of this compound as a therapeutic agent, such as for the treatment of cancer.

properties

IUPAC Name

6-methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BNO4/c1-9-3-5-10(6-4-9)13-17-11(15)7-14(2)8-12(16)18-13/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJWDGQXUAQEKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678941
Record name 6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

943552-01-0
Record name 6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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